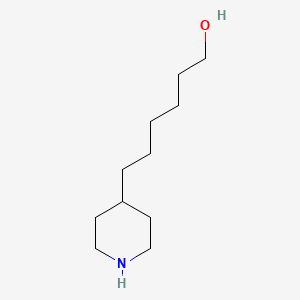
6-Piperidin-4-ylhexan-1-ol
Vue d'ensemble
Description
6-Piperidin-4-ylhexan-1-ol: is an organic compound that features a piperidine ring attached to a hexanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Piperidin-4-ylhexan-1-ol typically involves the reaction of piperidine with hexanol under specific conditions. One common method involves the reductive amination of 1,6-hexanediamine with piperidine in the presence of a reducing agent such as hydrogen and a catalyst like platinum on carbon (Pt/C). The reaction is carried out in a micro fixed-bed reactor, which enhances mass transfer and improves reaction rates .
Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is often employed. This method involves the use of a micro fixed-bed reactor, which allows for efficient and scalable production of this compound. The reaction conditions are optimized to achieve high yields and purity, with typical reaction temperatures around 70°C and pressures of 2 MPa .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Piperidin-4-ylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 6-Piperidin-4-ylhexan-1-ol is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes. It serves as a model compound for investigating the interactions of piperidine-containing molecules with biological targets .
Medicine: this compound and its derivatives have shown potential in medicinal chemistry. They are explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 6-Piperidin-4-ylhexan-1-ol involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . This mechanism is relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
1-Hexanol: A straight-chain alcohol with a hydroxyl group at the terminal carbon.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: A compound with two piperidine rings attached to a hexanediamine backbone.
Uniqueness: 6-Piperidin-4-ylhexan-1-ol is unique due to the presence of both a piperidine ring and a hexanol chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to simpler piperidine or hexanol derivatives.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
6-piperidin-4-ylhexan-1-ol |
InChI |
InChI=1S/C11H23NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h11-13H,1-10H2 |
Clé InChI |
HWFLCXVOXVDTRV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CCCCCCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol](/img/structure/B8771037.png)
![3-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8771040.png)
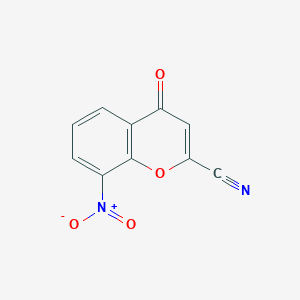
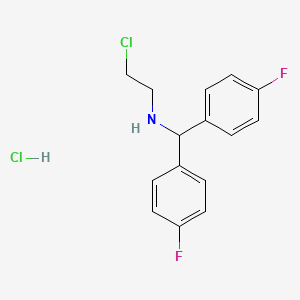
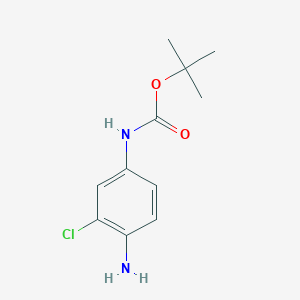
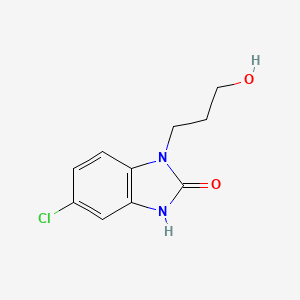
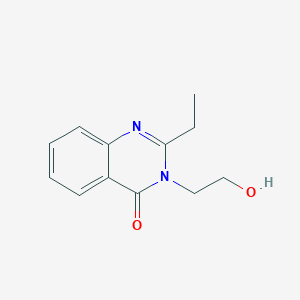


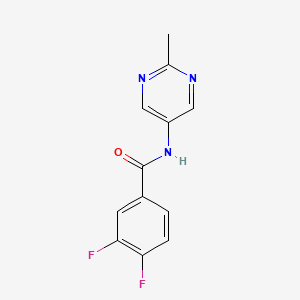

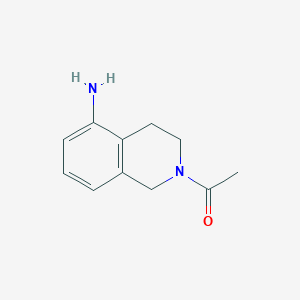
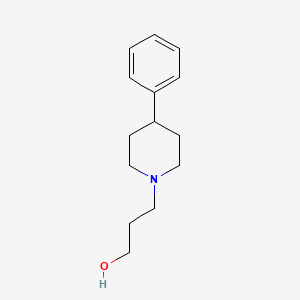
![5-Chloro-2-phenyloxazolo[5,4-B]pyridine](/img/structure/B8771137.png)
